An In-depth Technical Guide to Tetraethylenepentamine: Chemical Structure and Properties
An In-depth Technical Guide to Tetraethylenepentamine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethylenepentamine (B85490) (TEPA) is a versatile organic compound belonging to the ethyleneamine class of chemicals. It is a yellowish, viscous liquid that is soluble in water and most polar organic solvents.[1][2] Commercial TEPA is typically a mixture of linear, branched, and cyclic isomers, with the linear form being N¹-(2-Aminoethyl)-N²-{2-[(2-aminoethyl)amino]ethyl}ethane-1,2-diamine.[1] Due to its multiple amine groups, TEPA is a strong chelating agent and a reactive intermediate in various chemical syntheses.[3][4] Its primary applications include use as a curing agent for epoxy resins, an additive in fuel and lubricating oils, a corrosion inhibitor, and in the synthesis of surfactants and polyamide resins.[1][5]
This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of tetraethylenepentamine, along with detailed experimental protocols for its characterization.
Chemical Structure and Identification
The chemical structure of linear tetraethylenepentamine consists of a five-nitrogen backbone connected by ethylene (B1197577) linkages, with primary and secondary amine groups.
Caption: Chemical Structure of Linear Tetraethylenepentamine.
Table 1: Chemical Identification of Tetraethylenepentamine
| Identifier | Value |
| IUPAC Name | N¹-(2-Aminoethyl)-N²-{2-[(2-aminoethyl)amino]ethyl}ethane-1,2-diamine[1] |
| CAS Number | 112-57-2[1] |
| Molecular Formula | C₈H₂₃N₅[1] |
| Molecular Weight | 189.307 g/mol [1] |
| Synonyms | TEPA, Tetren, 1,4,7,10,13-Pentaazatridecane[6] |
Physicochemical Properties
The physicochemical properties of tetraethylenepentamine are summarized in the table below. These properties can vary slightly depending on the isomeric composition of the commercial product.
Table 2: Physicochemical Properties of Tetraethylenepentamine
| Property | Value |
| Appearance | Yellowish, viscous liquid[1] |
| Odor | Ammoniacal |
| Boiling Point | 340 °C (644 °F) |
| Melting Point | -40 °C (-40 °F) |
| Density | 0.998 g/mL at 25 °C |
| Vapor Pressure | <0.01 mmHg at 20 °C |
| Vapor Density | 6.53 (vs air) |
| Solubility | Soluble in water and most polar solvents[1] |
| Refractive Index | n20/D 1.505 (lit.) |
| Viscosity | 23.4 cP at 20°C[7] |
| Flash Point | 139 °C (282.2 °F) |
| Autoignition Temperature | 321 °C (609.8 °F) |
Synthesis of Tetraethylenepentamine
Industrially, tetraethylenepentamine is produced through the reaction of ethylene dichloride (EDC) with ammonia. This process yields a mixture of ethyleneamines, including TEPA, which are then separated by distillation.[8][9]
Caption: Industrial synthesis of TEPA.
Chemical Reactivity and Applications
The reactivity of TEPA is primarily attributed to its primary and secondary amine groups. These groups can undergo reactions such as alkylation, acylation, and condensation.
Epoxy Curing Agent
A major application of TEPA is as a curing agent (hardener) for epoxy resins. The amine groups react with the epoxide groups of the resin to form a cross-linked thermoset polymer with high mechanical strength and chemical resistance.[1]
Caption: Epoxy curing mechanism with TEPA.
Chelating Agent
TEPA is a potent pentadentate ligand, meaning it can bind to a single metal ion through its five nitrogen atoms.[1] This property makes it an effective chelating agent for various metal ions, with applications in areas such as mineral processing and as a corrosion inhibitor.[3]
Experimental Protocols for Characterization
A comprehensive characterization of tetraethylenepentamine involves a combination of spectroscopic, chromatographic, and thermal analysis techniques.
Caption: General analytical workflow for TEPA.
Gas Chromatography (GC) for Purity and Composition Analysis
Objective: To determine the purity of TEPA and quantify the different isomers and related ethyleneamine impurities.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for amine analysis (e.g., Agilent CP-Volamine).[10]
-
Sample Preparation: A dilute solution of the TEPA sample is prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). An internal standard (e.g., diethylene glycol dimethyl ether) can be added for quantitative analysis.[2]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Temperature Program: An initial temperature of 60-80 °C, held for a few minutes, followed by a temperature ramp of 10-20 °C/min up to 280-300 °C, and a final hold period.
-
-
Data Analysis: The peak areas of the different components are integrated. Purity is determined by the area percent of the main TEPA isomers. Quantification of individual components is achieved by comparing their peak areas to that of the internal standard and using a calibration curve.[2][10]
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify TEPA and other non-volatile impurities.
Methodology:
-
Instrumentation: An HPLC system with a suitable detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS), as TEPA lacks a strong UV chromophore. A mixed-mode column (e.g., Primesep 500) can be used for the separation of polyamines.[6]
-
Sample Preparation: The TEPA sample is dissolved in the mobile phase or a compatible solvent.[11]
-
HPLC Conditions:
-
Column: Primesep 500 mixed-mode column.[6]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to ensure protonation of the amines. A step gradient in pH can be employed to elute polyamines with varying charges.[6]
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: CAD, ELSD, or MS.[6]
-
-
Data Analysis: Peak identification and quantification are performed by comparing retention times and detector responses to those of analytical standards.
Potentiometric Titration for Total Amine Value
Objective: To determine the total amine content of the TEPA sample.
Methodology:
-
Principle: The basic amine groups of TEPA are titrated with a standardized acid solution. The equivalence point is determined by monitoring the change in pH or potential.
-
Reagents: Standardized hydrochloric acid (HCl) or perchloric acid (HClO₄) solution (e.g., 0.1 N).
-
Procedure:
-
A known weight of the TEPA sample is dissolved in a suitable solvent (e.g., water or a non-aqueous solvent like acetic acid for weak bases).
-
The solution is titrated with the standardized acid solution using an autotitrator or a pH meter to monitor the potential change.
-
The volume of titrant required to reach the equivalence point(s) is recorded.
-
-
Calculation: The total amine value is calculated from the volume of acid consumed and the weight of the sample.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation
Objective: To confirm the presence of characteristic functional groups in the TEPA molecule.
Methodology:
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: As TEPA is a liquid, a thin film can be prepared between two potassium bromide (KBr) plates.[12]
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Interpretation: The spectrum is analyzed for characteristic absorption bands:
-
N-H stretching (primary and secondary amines): 3300-3500 cm⁻¹ (primary amines show two bands, secondary amines show one)[13]
-
C-H stretching (alkanes): 2850-2960 cm⁻¹
-
N-H bending (amines): 1590-1650 cm⁻¹
-
C-N stretching (amines): 1020-1250 cm⁻¹
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Objective: To provide detailed information about the molecular structure, including the connectivity of atoms and the ratio of different isomers.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A small amount of the TEPA sample is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).[14][15]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired.
-
Interpretation:
-
¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals provide information about the different types of protons (e.g., -CH₂-N, -NH₂, -NH-) and their neighboring atoms.
-
¹³C NMR: The chemical shifts of the carbon signals indicate the different carbon environments within the molecule.
-
Mass Spectrometry (MS) for Molecular Weight Determination
Objective: To confirm the molecular weight of TEPA and identify its fragmentation patterns.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (GC-MS or LC-MS).[16]
-
Ionization Technique: Electrospray ionization (ESI) or electron ionization (EI) can be used.
-
Data Analysis: The mass spectrum will show the molecular ion peak (e.g., [M+H]⁺ at m/z 190.2 for TEPA in ESI-MS) and characteristic fragment ions, which can be used to confirm the structure.[17][18]
Thermal Analysis (TGA/DSC)
Objective: To evaluate the thermal stability and decomposition profile of TEPA.
Methodology:
-
Instrumentation: A thermogravimetric analyzer (TGA) and a differential scanning calorimeter (DSC).[5][19]
-
Procedure (TGA): A small sample of TEPA is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.[5]
-
Procedure (DSC): A sample of TEPA is heated or cooled at a constant rate, and the heat flow to or from the sample is measured relative to a reference.[5]
-
Data Analysis:
-
TGA: The resulting curve provides information on the decomposition temperature and the presence of volatile components.
-
DSC: The thermogram can reveal information about phase transitions such as melting and boiling points, as well as exothermic or endothermic decomposition processes.
-
Safety and Handling
Tetraethylenepentamine is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin and may cause an allergic skin reaction.[20] Appropriate personal protective equipment, including gloves, safety goggles, and protective clothing, should be worn when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).
References
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- 2. US8440852B2 - Method for producing tetraethylenepentamine - Google Patents [patents.google.com]
- 3. jebchemicals.com [jebchemicals.com]
- 4. Remove Metal Ions while at the Same Time with Diethylenetriaminepentaacetic [irochelating.com]
- 5. fpe.umd.edu [fpe.umd.edu]
- 6. Tetraethylenepentamine | SIELC Technologies [sielc.com]
- 7. monsonco.com [monsonco.com]
- 8. EP2114857A1 - Method for producing tetraethylenepentamine - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drawellanalytical.com [drawellanalytical.com]
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- 13. Amine - Wikipedia [en.wikipedia.org]
- 14. depts.washington.edu [depts.washington.edu]
- 15. NMR Sample Preparation [nmr.chem.umn.edu]
- 16. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tetraethylenepentamine [webbook.nist.gov]
- 19. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
- 20. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
